molecular formula C15H18O4 B12570122 Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate CAS No. 189884-53-5

Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate

Cat. No.: B12570122
CAS No.: 189884-53-5
M. Wt: 262.30 g/mol
InChI Key: MWVNJPXCTNQVBS-UHFFFAOYSA-N
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Description

Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate typically involves the condensation of dimethoxypropiophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water, and the mixture is stirred at room temperature for several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate exerts its effects involves interactions with various molecular targets. The compound can participate in reactions that alter its structure and function, leading to the formation of new products with different properties. The exact pathways and targets depend on the specific reactions and conditions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.

Properties

CAS No.

189884-53-5

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

dimethyl 2-methyl-2-(3-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C15H18O4/c1-15(13(16)18-2,14(17)19-3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3

InChI Key

MWVNJPXCTNQVBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC1=CC=CC=C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

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